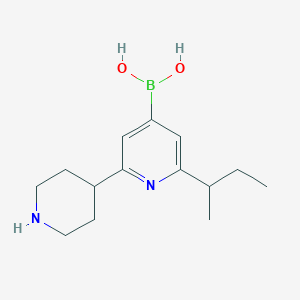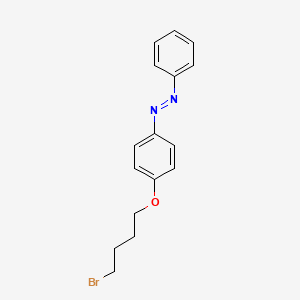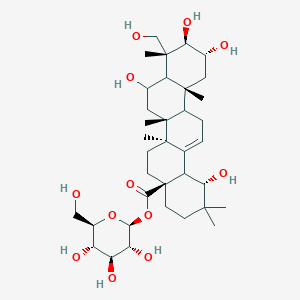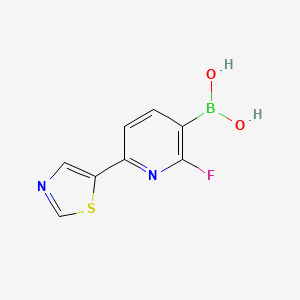
Lithium, heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, heptyl- is an organolithium compound that features a lithium atom bonded to a heptyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and their ability to form carbon-carbon bonds. These compounds are typically highly reactive and are used as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium, heptyl- can be synthesized through the reaction of heptyl halides (such as heptyl bromide) with lithium metal in an anhydrous ether solvent under an inert atmosphere . The reaction is typically carried out at low temperatures to control the reactivity of the lithium metal and to prevent side reactions. The general reaction is as follows:
C7H15Br+2Li→C7H15Li+LiBr
Industrial Production Methods
Industrial production of lithium, heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive lithium metal and to ensure the reaction is carried out under strictly controlled conditions to prevent contamination and side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, heptyl- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Reduction Reactions: Reduces certain organic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent such as ether.
Substitution Reactions: Often involves alkyl halides as reactants.
Reduction Reactions: Can involve various organic substrates under controlled conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Alkylated Products: From substitution reactions.
Reduced Organic Compounds: From reduction reactions.
Aplicaciones Científicas De Investigación
Lithium, heptyl- has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Pharmaceuticals: Used in the synthesis of complex organic molecules for drug development.
Catalysis: Acts as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of lithium, heptyl- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds or the substitution of existing functional groups. The lithium atom in the compound stabilizes the negative charge developed during the reaction, facilitating the overall process.
Comparación Con Compuestos Similares
Similar Compounds
Phenyllithium: Another organolithium compound with a phenyl group instead of a heptyl group.
Methyllithium: Contains a methyl group instead of a heptyl group.
Butyllithium: Contains a butyl group instead of a heptyl group.
Uniqueness
Lithium, heptyl- is unique due to its longer carbon chain, which can influence its reactivity and the types of reactions it can undergo. The heptyl group provides different steric and electronic properties compared to shorter alkyl groups, making lithium, heptyl- suitable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
25047-67-0 |
|---|---|
Fórmula molecular |
C7H15Li |
Peso molecular |
106.2 g/mol |
Nombre IUPAC |
lithium;heptane |
InChI |
InChI=1S/C7H15.Li/c1-3-5-7-6-4-2;/h1,3-7H2,2H3;/q-1;+1 |
Clave InChI |
LTVBQYKXPQPFBJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![5-(2-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084594.png)

![2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide](/img/structure/B14084607.png)






![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)


